(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14611437
InChI: InChI=1S/C14H15NO2S2/c1-2-3-8-15-13(17)12(19-14(15)18)9-10-4-6-11(16)7-5-10/h4-7,9,16H,2-3,8H2,1H3/b12-9+
SMILES:
Molecular Formula: C14H15NO2S2
Molecular Weight: 293.4 g/mol

(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC14611437

Molecular Formula: C14H15NO2S2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one -

Specification

Molecular Formula C14H15NO2S2
Molecular Weight 293.4 g/mol
IUPAC Name (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C14H15NO2S2/c1-2-3-8-15-13(17)12(19-14(15)18)9-10-4-6-11(16)7-5-10/h4-7,9,16H,2-3,8H2,1H3/b12-9+
Standard InChI Key WYSQOCWIYDTTJF-FMIVXFBMSA-N
Isomeric SMILES CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=S
Canonical SMILES CCCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Introduction

Molecular Characterization and Structural Analysis

Chemical Identity and Nomenclature

The compound is systematically named (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, adhering to IUPAC nomenclature rules. Its molecular formula is C₁₄H₁₅NO₂S₂, with a molecular weight of 293.4 g/mol. The "5E" designation indicates the trans configuration of the exocyclic double bond connecting the thiazolidinone core to the 4-hydroxyphenyl group, a feature critical for its stereoelectronic properties.

Structural Features and Electronic Properties

The molecule comprises a thiazolidin-4-one ring system, where:

  • Position 3 is substituted with a butyl chain (C₄H₉), contributing to lipophilicity.

  • Position 5 features a (4-hydroxyphenyl)methylidene group, introducing aromaticity and hydrogen-bonding capacity via the phenolic -OH group.

  • The 2-sulfanylidene moiety (C=S) enhances electron delocalization within the heterocyclic ring .

Table 1: Comparative Molecular Properties of Select Thiazolidinone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]C₁₄H₁₅NO₂S₂293.4Butyl, 4-hydroxyphenyl
(5E)-5-[(4-tert-Butylphenyl)methylidene]C₁₄H₁₅NOS₂277.4tert-Butylphenyl
(5E)-3-Benzyl-5-[(2-hydroxyphenyl)methylidene]C₁₇H₁₃NO₂S₂327.42Benzyl, 2-hydroxyphenyl

Data sourced from .

The 4-hydroxyphenyl group confers potential antioxidant activity, as phenolic derivatives are known scavengers of reactive oxygen species (ROS) . Quantum mechanical calculations predict that the conjugated system between the thiazolidinone core and aromatic ring enhances stability and polarizability, favoring interactions with biological targets.

Synthesis and Structural Modification

General Synthetic Pathways

Thiazolidin-4-ones are typically synthesized via heterocyclization reactions involving thioureas, α-mercapto acids, or their derivatives. For (5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, a plausible route involves:

  • Formation of the thiazolidinone core: Condensation of butylamine with carbon disulfide and chloroacetic acid under basic conditions.

  • Knoevenagel condensation: Reaction of the intermediate 3-butyl-2-sulfanylidene-thiazolidin-4-one with 4-hydroxybenzaldehyde in the presence of a base (e.g., piperidine) to introduce the methylidene group .

Table 2: Representative Synthesis Conditions for Thiazolidinone Derivatives

StepReagents/ConditionsYield (%)Reference
Core formationButylamine, CS₂, chloroacetic acid60–75
Knoevenagel condensation4-Hydroxybenzaldehyde, piperidine45–60

Stereochemical Considerations

The E-configuration at the exocyclic double bond is thermodynamically favored due to reduced steric hindrance between the 4-hydroxyphenyl group and the thiazolidinone ring . Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography of analogous compounds confirm this geometry .

Physicochemical Properties and Stability

Thermal and Photochemical Stability

Differential scanning calorimetry (DSC) of related thiazolidinones reveals decomposition temperatures above 200°C, suggesting moderate thermal stability . Photodegradation studies indicate susceptibility to UV light, necessitating storage in amber containers.

Future Research Directions

Target Identification and Mechanism of Action

Proteomic profiling and molecular docking studies are needed to identify protein targets. Potential candidates include:

  • Bacterial dihydrofolate reductase (DHFR)

  • Human topoisomerase II

  • Antioxidant enzymes (e.g., superoxide dismutase)

Structural Optimization

Modifications to enhance bioavailability and reduce cytotoxicity could include:

  • Replacing the butyl chain with shorter alkyl groups to improve solubility.

  • Introducing electron-withdrawing substituents on the phenyl ring to stabilize the conjugated system .

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